

# Independent Validation of Published VAMP4 Research Findings: A Comparative Guide

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## Compound of Interest

Compound Name: SYB4

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This guide provides an objective comparison of the research findings on Vesicle-Associated Membrane Protein 4 (VAMP4), a key R-SNARE protein involved in vesicular trafficking and neurotransmission. The information presented here is collated from peer-reviewed publications to facilitate independent validation and further research.

## Quantitative Data Summary

The following tables summarize key quantitative findings from studies on VAMP4, comparing its function and interactions with other relevant proteins.

Table 1: Effect of VAMP4 Knockdown on Spontaneous Neurotransmission

Condition	Parameter	Measurement	% Change vs. Control	Reference
Control	mEPSC Frequency	(Not specified)	N/A	[1]
VAMP4 Knockdown	mEPSC Frequency	(Not specified)	~55% reduction	[1]
Control	VAMP4 Protein Expression	(Normalized to 100%)	N/A	[1]
VAMP4 Knockdown	VAMP4 Protein Expression	15.4 ± 4.3% of control	~85% reduction	[1]

mEPSC: miniature Excitatory Postsynaptic Current

Table 2: Comparison of VAMP4 and Synaptobrevin 2 (Syb2) in SNARE Complex Formation

v-SNARE	Interacting t-SNAREs	Complex Formation Efficiency	Interaction with Complexins & Synaptotagmin-1	Reference
VAMP4	Syntaxin-1, SNAP-25	Equally efficient as Syb2	Does not readily interact	[2]
Syb2	Syntaxin-1, SNAP-25	(Baseline for comparison)	Readily interacts	[2]

## Experimental Protocols

This section details the methodologies for key experiments cited in the quantitative data summary.

## VAMP4 Knockdown and Analysis of Spontaneous Neurotransmission

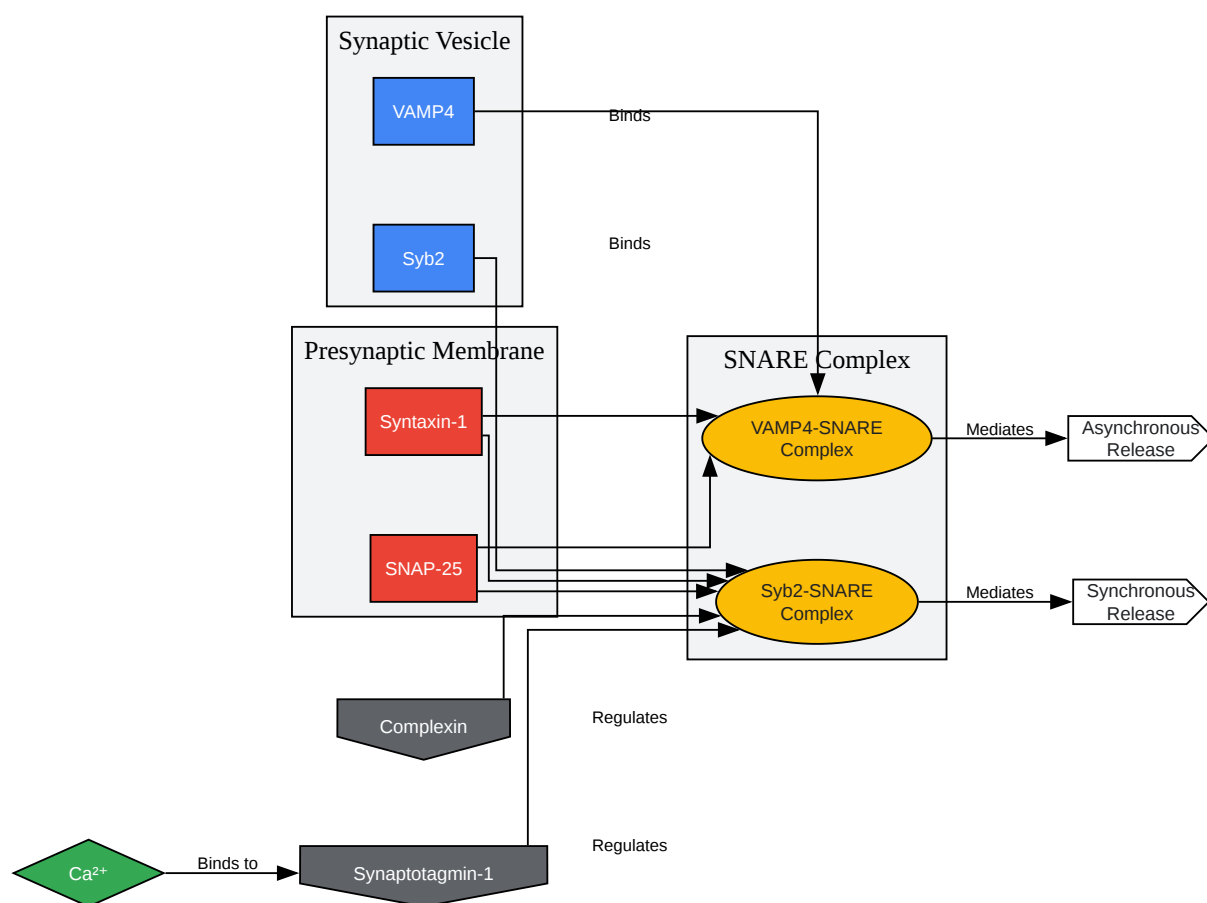
- Objective: To determine the role of VAMP4 in spontaneous excitatory neurotransmission.[1]
  - Methodology:
    - Cell Culture: Hippocampal neurons are cultured from rats.
    - Lentiviral Transduction: Neurons are infected with a lentivirus containing a short hairpin RNA (shRNA) targeting VAMP4 (VAMP4 KD) or an empty vector as a control.
    - Protein Expression Analysis: The efficiency of VAMP4 knockdown is quantified using immunoblotting. Neuron lysates are collected, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific to VAMP4 and a loading control (e.g., actin).
    - Electrophysiology: Whole-cell patch-clamp recordings are performed on cultured neurons to measure miniature Excitatory Postsynaptic Currents (mEPSCs). The frequency of mEPSCs is analyzed to assess the impact of VAMP4 knockdown on spontaneous release.
- [1]

## In Vitro SNARE Complex Formation Assay

- Objective: To compare the efficiency of VAMP4 and Syb2 in forming a stable SNARE complex with plasma membrane SNAREs.[2]
- Methodology:
  - Protein Purification: Recombinant SNARE motifs of VAMP4, Syb2, Syntaxin-1, and SNAP-25 are expressed and purified.
  - Complex Assembly: The purified SNARE motifs of the v-SNAREs (VAMP4 or Syb2) are incubated with the SNARE motifs of the t-SNAREs (Syntaxin-1 and SNAP-25).
  - SDS-PAGE Analysis: The reaction mixtures are analyzed by SDS-PAGE. The formation of the stable ternary SNARE complex is assessed by the appearance of an SDS-resistant band. The intensity of this band is quantified to compare the complex formation efficiency between VAMP4 and Syb2.[2]

## Visualizations

The following diagrams illustrate key biological pathways and experimental workflows related to VAMP4 research.





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## References

- 1. VAMP4 Maintains a Ca<sup>2+</sup>-Sensitive Pool of Spontaneously Recycling Synaptic Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
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